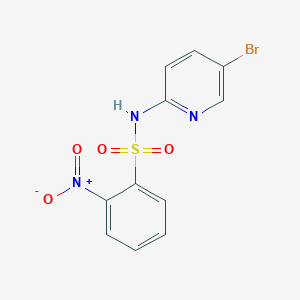
N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea
説明
N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea, also known as CPPU, is a synthetic cytokinin that has been widely used in plant research. CPPU is a potent plant growth regulator that promotes cell division and elongation, and enhances fruit and seed development. CPPU has been shown to be effective in a wide range of crops, including grapes, apples, kiwifruit, and strawberries.
作用機序
N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea acts by binding to cytokinin receptors and activating downstream signaling pathways. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has a higher affinity for cytokinin receptors than natural cytokinins, which results in a stronger cytokinin-like activity. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to activate the expression of genes involved in cell division, cell elongation, and fruit development, and to regulate the balance between cytokinin and auxin signaling pathways.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has a range of biochemical and physiological effects on plants. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea promotes cell division and elongation, which leads to increased plant growth and development. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea also enhances fruit and seed development by increasing cell number and size, and improving fruit quality by increasing sugar content, firmness, and color. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to enhance resistance to abiotic stress, such as drought and salinity, by regulating the expression of stress-related genes.
実験室実験の利点と制限
N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has several advantages for lab experiments. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is a potent and stable cytokinin analog that can be easily synthesized and purified. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has a higher affinity for cytokinin receptors than natural cytokinins, which results in a stronger cytokinin-like activity. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to be effective in a wide range of crops, which makes it a useful tool for plant research. However, N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea also has some limitations. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea is relatively expensive compared to natural cytokinins, which may limit its use in large-scale experiments. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea also has a narrow range of activity, which may limit its application in certain plant species or developmental stages.
将来の方向性
For N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea research include developing new analogs, studying plant-microbe interactions, investigating stress responses, developing targeted plant growth regulators, and studying secondary metabolism.
科学的研究の応用
N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been extensively used in plant research to study the effects of cytokinins on plant growth and development. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has been shown to promote cell division and elongation, increase fruit and seed size, improve fruit quality, and enhance resistance to abiotic stress. N-(2-chlorophenyl)-N'-(1-methyl-1H-pyrazol-3-yl)thiourea has also been used to study the molecular mechanisms of cytokinin signaling and to develop new cytokinin analogs with improved properties.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(1-methylpyrazol-3-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4S/c1-16-7-6-10(15-16)14-11(17)13-9-5-3-2-4-8(9)12/h2-7H,1H3,(H2,13,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTGKOXYMNLMOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3-(1-methyl-1H-pyrazol-3-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea](/img/structure/B4285941.png)
![methyl 4-{2-[(4-hydroxyphenyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B4285946.png)
![N-(2-chloro-4-methylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4285949.png)

![N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285979.png)
![N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285981.png)
![N-cyclopentyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285985.png)
![ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285993.png)
![N-(2-ethoxyphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4285998.png)


![N-(2,3-dimethylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286031.png)
![N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286042.png)
![N-(2-fluorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286046.png)